molecular formula C16H14N2S B2869461 2-[(2-Methylbenzyl)sulfanyl]quinoxaline CAS No. 338977-85-8

2-[(2-Methylbenzyl)sulfanyl]quinoxaline

Cat. No.: B2869461
CAS No.: 338977-85-8
M. Wt: 266.36
InChI Key: BYBIFYNEMIRART-UHFFFAOYSA-N
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Description

2-[(2-Methylbenzyl)sulfanyl]quinoxaline is an organic compound with the molecular formula C16H14N2S. It belongs to the class of quinoxaline derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.

Scientific Research Applications

2-[(2-Methylbenzyl)sulfanyl]quinoxaline has several scientific research applications:

    Medicinal Chemistry: It has been studied for its potential anticancer, antibacterial, and antiviral activities.

    Materials Science: Quinoxaline derivatives are used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

While the specific mechanism of action for 2-[(2-Methylbenzyl)sulfanyl]quinoxaline is not mentioned in the retrieved papers, quinoxaline derivatives have been extensively investigated for their diverse biological activities .

Future Directions

Quinoxaline derivatives, including 2-[(2-Methylbenzyl)sulfanyl]quinoxaline, have shown promising biological activities, warranting further investigation . This moiety has different molecular targets and could yield even more encouraging results regarding this scaffold .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylbenzyl)sulfanyl]quinoxaline typically involves the reaction of 2-chloroquinoxaline with 2-methylbenzenethiol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylbenzyl)sulfanyl]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoxaline ring can be reduced under specific conditions to form dihydroquinoxalines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinoxalines.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    2-((2-Methylbenzyl)sulfonyl)quinoxaline: This compound has a sulfonyl group instead of a sulfanyl group, which can affect its chemical reactivity and biological activity.

    2-[(2-Methylphenyl)methyl]quinoxaline: This compound lacks the sulfur atom, which can significantly alter its properties and applications.

Uniqueness

2-[(2-Methylbenzyl)sulfanyl]quinoxaline is unique due to the presence of the sulfanyl group, which can participate in various chemical reactions and contribute to its biological activity. This makes it a valuable compound for research and development in multiple scientific fields.

Properties

IUPAC Name

2-[(2-methylphenyl)methylsulfanyl]quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2S/c1-12-6-2-3-7-13(12)11-19-16-10-17-14-8-4-5-9-15(14)18-16/h2-10H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBIFYNEMIRART-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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